molecular formula C17H15N3O5S B5501428 methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate

methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate

Cat. No.: B5501428
M. Wt: 373.4 g/mol
InChI Key: DVHOAVRLCMSMHJ-UXBLZVDNSA-N
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Description

Methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.07324176 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Malarial Agents

Research has highlighted the development of novel lead compounds for anti-malarial agents, emphasizing the importance of specific structural features for activity against Plasmodium falciparum, a parasite responsible for malaria. One study developed a novel lead with a phenylacetic acid substructure showing significant activity against drug-resistant strains of Plasmodium falciparum (Wiesner et al., 2003).

Synthesis and Reactions of Derivatives

Several studies have synthesized and analyzed the reactions of derivatives of the compound, contributing to the chemistry of furan and thiophene derivatives. These studies have led to the creation of various compounds with different potential applications, including the study of their thermal stability and reactions under specific conditions (Kuticheva et al., 2015).

Oxidative Cyclization

Research into oxidative cyclization using manganese(III) acetate has led to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides, showcasing a method for obtaining derivatives with potential relevance in further chemical transformations (Burgaz et al., 2007).

Antibacterial Activity

Compounds synthesized from derivatives of methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate have been tested for antibacterial activity, showing strong activity against specific bacterial strains, which could inform future antibiotic development (Hirao & Kato, 1971).

Cytotoxicity and Chemical Properties

The cytotoxicity and chemical properties of new derivatives have been explored, contributing to the understanding of these compounds' potential in medical applications and their fundamental chemical behavior (Hassan et al., 2014).

Properties

IUPAC Name

methyl 5-carbamoyl-2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-8-4-5-11(25-8)6-10(7-18)15(22)20-16-12(17(23)24-3)9(2)13(26-16)14(19)21/h4-6H,1-3H3,(H2,19,21)(H,20,22)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHOAVRLCMSMHJ-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.